molecular formula C5H11Cl2N B1386953 1-(2-Chloroethyl)azetidine hydrochloride CAS No. 1171172-85-2

1-(2-Chloroethyl)azetidine hydrochloride

Cat. No.: B1386953
CAS No.: 1171172-85-2
M. Wt: 156.05 g/mol
InChI Key: PNJALMPAYLYJFL-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)azetidine hydrochloride: is a chemical compound with the molecular formula C5H11Cl2N . It is a white solid that is used in various scientific research applications. The compound is known for its unique four-membered azetidine ring, which imparts significant ring strain and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)azetidine hydrochloride can be synthesized through a series of chemical reactions involving azetidine and 2-chloroethyl chloride. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)azetidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines and thiols to form substituted azetidines.

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding azetidine oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form azetidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, amines, thiols, and solvents like dichloromethane.

    Oxidation: Potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ether, and anhydrous conditions.

Major Products Formed:

    Substituted Azetidines: Formed through nucleophilic substitution reactions.

    Azetidine Oxides: Formed through oxidation reactions.

    Azetidine Derivatives: Formed through reduction reactions.

Scientific Research Applications

1-(2-Chloroethyl)azetidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various azetidine derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)azetidine hydrochloride involves its interaction with nucleophiles, leading to the formation of substituted azetidines. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it highly reactive towards nucleophilic attack. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors.

Comparison with Similar Compounds

    Azetidine: A four-membered nitrogen-containing heterocycle with similar ring strain and reactivity.

    2-Azetidinone: A lactam derivative of azetidine with different reactivity and applications.

    Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.

Properties

IUPAC Name

1-(2-chloroethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-2-5-7-3-1-4-7;/h1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJALMPAYLYJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657035
Record name 1-(2-Chloroethyl)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171172-85-2
Record name 1-(2-Chloroethyl)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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